4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride
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Overview
Description
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:
Reactants: Morpholine and pyrrolidine.
Catalyst: Hydrochloric acid.
Conditions: Controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Large-scale Reactors: To handle bulk quantities of reactants.
Continuous Flow Systems: For efficient and consistent production.
Purification Steps: Including crystallization and filtration to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Often involve halogens or other nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield various oxidized derivatives.
Reduction: May produce reduced forms of the compound.
Substitution: Results in substituted morpholine derivatives.
Scientific Research Applications
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
4-(4-Piperidinylmethyl)morpholine dihydrochloride: Another morpholine derivative with similar applications.
Uniqueness
4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
1220035-93-7 |
---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-9(10-3-1)8-11-4-6-12-7-5-11;/h9-10H,1-8H2;1H |
InChI Key |
HOMJOICDNBOXPZ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN2CCOCC2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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